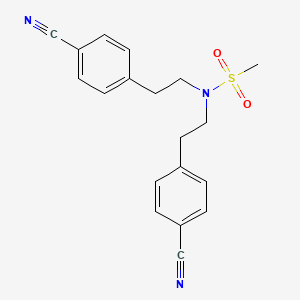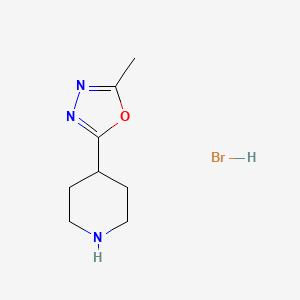
N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains multiple methoxy groups (-OCH3) and an amide group (CONH2) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a thiazole ring, multiple methoxy groups, and an amide group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H15N3O4S2, an average mass of 401.459 Da, and a monoisotopic mass of 401.050385 Da . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its density is 1.5±0.1 g/cm3, boiling point is 645.2±65.0 °C at 760 mmHg, and flash point is 344.0±34.3 °C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A significant body of research focuses on the synthesis of novel benzofused thiazole derivatives, which includes compounds structurally related to N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide. These derivatives have been evaluated for their potential as antioxidant and anti-inflammatory agents. The synthesis involves cyclocondensation reactions, leading to compounds that have shown promising activity in in vitro studies. These compounds, particularly those identified as 3c, 3d, and 3e, demonstrated significant anti-inflammatory activity and potent antioxidant capabilities against various reactive species, indicating their therapeutic potential in treating inflammatory diseases and conditions associated with oxidative stress (Raut et al., 2020).
Mechanistic Insights and Bioactivity
Research has also delved into the mechanistic aspects of the action of thiazole derivatives, with studies highlighting their interaction with biological molecules and potential pathways. The focus has been on understanding how these compounds can modulate biological activities through their interaction with specific receptors or enzymes, thereby providing insights into their mode of action as therapeutic agents. These studies are crucial for the development of new drugs based on thiazole derivatives, aiming to exploit their pharmacological activities for the treatment of various diseases (Leoni et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact mechanism would depend on the specific biological target of the compound.
properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-16-7-5-13(9-18(16)30-3)21(27)25-22-24-15(12-32-22)11-20(26)23-14-6-8-17(29-2)19(10-14)31-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJHMUXRCIKMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)


![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)
![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2578094.png)